8-溴-2'-脱氧腺苷

描述

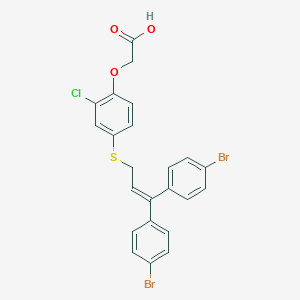

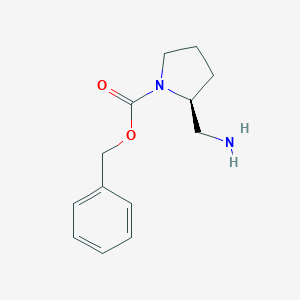

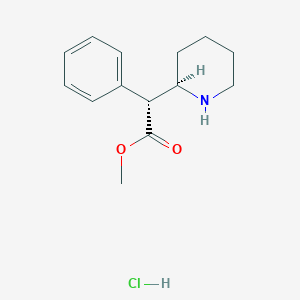

8-溴-2’-脱氧腺苷是一种有机溴化合物,是2’-脱氧腺苷的修饰形式。它在腺苷环系的第8位具有一个溴取代基。 该化合物属于腺苷类,由于其独特的性质,常用于寡核苷酸的结构研究 .

科学研究应用

8-溴-2’-脱氧腺苷在科学研究中有多种应用:

化学: 用于光化学研究,以了解自由基的形成和反应.

生物学: 掺入寡核苷酸中,用于结构研究,并研究DNA损伤和修复机制.

工业: 用于合成用于各种应用的修饰核苷酸.

作用机制

8-溴-2’-脱氧腺苷的主要作用机制涉及C-Br键的光解裂解,导致形成C8自由基。该自由基可以发生进一步的反应,例如氢原子提取和环化,形成各种产物。 该化合物的效应是通过这些自由基反应介导的,这些反应会影响DNA的结构和功能 .

类似化合物:

8-溴-2’-脱氧鸟苷: 结构相似,用于寡核苷酸结构研究的类似应用.

2’-脱氧腺苷: 没有溴取代基的母体化合物,广泛用于核酸研究.

独特性: 8-溴-2’-脱氧腺苷的独特性在于其溴取代基,它允许特定的光化学反应和自由基形成。 这使得它特别适用于研究DNA损伤和修复机制,以及核苷酸的结构研究 .

生化分析

Biochemical Properties

8-Bromo-2’-deoxyadenosine is known to interact with various biomolecules. It is a purine nucleoside analog, which means it can interact with enzymes, proteins, and other biomolecules that normally interact with adenosine . The nature of these interactions is largely dependent on the specific biochemical context .

Cellular Effects

The effects of 8-Bromo-2’-deoxyadenosine on cells are complex and multifaceted. It has been shown to inhibit DNA synthesis and induce apoptosis, which are critical processes in cell function . It also influences cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 8-Bromo-2’-deoxyadenosine exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The bromine substitution induces marked structural changes within the protein’s active site by engaging crucial catalytic residues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Bromo-2’-deoxyadenosine can change over time. For example, the UV photolysis of 8-Bromo-2’-deoxyadenosine has been investigated in different solvents and in the presence of additives like halide anions . Photolytic cleavage of the C-Br bond leads to formation of the C8 radical .

Metabolic Pathways

8-Bromo-2’-deoxyadenosine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

准备方法

合成路线和反应条件: 8-溴-2’-脱氧腺苷的制备通常涉及2’-脱氧腺苷的溴化。反应在受控条件下进行,以确保在第8位选择性溴化。 该过程涉及在合适的溶剂(如乙腈或甲醇)中使用溴或含溴试剂 .

工业生产方法: 虽然具体的工业生产方法没有广泛记录,但合成通常遵循实验室程序,并进行规模放大修改。 反应条件经过优化,以实现高收率和纯度,通常涉及重结晶或色谱等纯化步骤 .

化学反应分析

反应类型: 8-溴-2’-脱氧腺苷会发生各种化学反应,包括:

光解裂解: 紫外光解会导致C-Br键的裂解,形成C8自由基.

常用试剂和条件:

光解: 使用紫外光诱导光解裂解。

溶剂: 甲醇、水和乙腈是常用的溶剂.

主要产物:

5’,8-环-2’-脱氧腺苷: 通过涉及C5’自由基的环化反应形成.

相似化合物的比较

8-Bromo-2’-deoxyguanosine: Similar in structure and used in similar applications for structural studies of oligonucleotides.

2’-Deoxyadenosine: The parent compound without the bromine substituent, used widely in nucleic acid research.

Uniqueness: 8-Bromo-2’-deoxyadenosine is unique due to its bromine substituent, which allows for specific photochemical reactions and radical formation. This makes it particularly useful for studying DNA damage and repair mechanisms, as well as for structural studies of nucleotides .

属性

IUPAC Name |

5-(6-amino-8-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN5O3/c11-10-15-7-8(12)13-3-14-9(7)16(10)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBIVXMQFIQOGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2Br)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933787 | |

| Record name | 8-Bromo-9-(2-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14985-44-5 | |

| Record name | NSC79220 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Bromo-9-(2-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aS,6aR,6bR,8aR,10R,11R,12aR,14aS,14bS)-10,11-bis[(4-hydroxybenzoyl)oxy]-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B120063.png)

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)